molecular formula C12H17ClN2O2 B14131286 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide HCl CAS No. 1050509-25-5

2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide HCl

Cat. No.: B14131286
CAS No.: 1050509-25-5
M. Wt: 256.73 g/mol
InChI Key: KPNKMUXOCOXDNV-UHFFFAOYSA-N
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Description

2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride is a chemical compound with the molecular formula C12H16N2O2·HCl and a molecular weight of 254.73 g/mol. This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a benzamide group and a tetrahydrofuran ring, making it a valuable compound for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride typically involves the reaction of 2-aminobenzamide with tetrahydrofuran-2-carbaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or 1,4-dioxane, and under controlled temperature conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product, which is essential for its use in research and development .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide
  • 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride
  • 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide sulfate

Uniqueness

2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride is unique due to its specific molecular structure, which includes both a benzamide group and a tetrahydrofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research. Compared to similar compounds, it may exhibit different reactivity and binding affinities, leading to varied applications in scientific studies .

Properties

CAS No.

1050509-25-5

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

2-amino-N-(oxolan-2-ylmethyl)benzamide;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9;/h1-2,5-6,9H,3-4,7-8,13H2,(H,14,15);1H

InChI Key

KPNKMUXOCOXDNV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2N.Cl

Origin of Product

United States

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